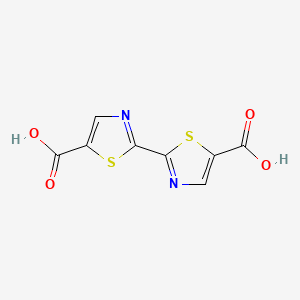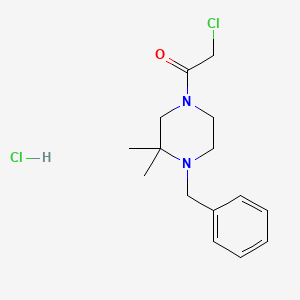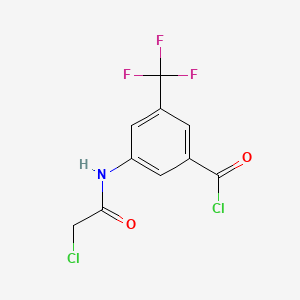
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid, or 5-CAT, is an important organic compound used in scientific research. It is a versatile compound that can be used for a variety of purposes, including in biochemical and physiological experiments. 5-CAT is a derivative of thiazole, which is a five-membered ring containing sulfur and nitrogen. It is a small molecule, making it ideal for use in laboratory experiments.
Applications De Recherche Scientifique
5-CAT has a variety of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of polymers, dyes, and drugs. Additionally, 5-CAT has been found to be a useful tool in the study of enzymes, proteins, and biochemical pathways.
Mécanisme D'action
5-CAT acts as a catalyst in various reactions. It can act as a proton donor, an electron acceptor, or an electron donor. It can also act as a hydrogen bond acceptor or donor. Additionally, 5-CAT can act as a Lewis acid, which is a substance that can accept an electron pair from another molecule.
Biochemical and Physiological Effects
5-CAT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in the synthesis of DNA. Additionally, 5-CAT has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-tumor effects and to reduce the levels of LDL cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
5-CAT has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use. It is a relatively unstable compound, making it difficult to store and use in experiments. Additionally, it can be toxic in high concentrations, so it should be handled with caution.
Orientations Futures
The use of 5-CAT in scientific research has a variety of potential future applications. One potential application is the use of 5-CAT in the development of new drugs. Additionally, it could be used to study the effects of various compounds on enzymes and proteins. Furthermore, 5-CAT could be used to study the effects of different compounds on biochemical pathways and physiological processes. Finally, 5-CAT could be used to develop new polymers and dyes.
Méthodes De Synthèse
5-CAT can be synthesized through a variety of methods. The most simple and cost-effective method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction results in the formation of a carboxylic acid and a phosphonium salt. The carboxylic acid can then be converted to 5-CAT by reacting it with thiourea. Other methods of synthesis include the Michael reaction, the Knoevenagel condensation, and the Biginelli reaction.
Propriétés
IUPAC Name |
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-9-5(15-3)6-10-2-4(16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGIXINCLIMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=C(S2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)